N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
917912-27-7 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-9-7-12(8-10-13)16-15-18-17-14(20-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) |
InChI Key |
MUNKGLUZADQNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cobalt(II)-Mediated Cyclodesulfurization
Cobalt(II) acetate has emerged as a pivotal catalyst for synthesizing 1,3,4-oxadiazoles via cyclodesulfurization of acylthiosemicarbazides. In a representative procedure, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine carbothioamide undergoes Co(II)-catalyzed cyclization in ethanol under reflux (333 K for 6 hours). The reaction proceeds via elimination of hydrogen sulfide, forming the oxadiazole ring with a crystallographically characterized planar structure. This method yields the target compound with moderate efficiency (60–70%) and is notable for producing symmetric N⋯H+⋯N hydrogen-bonded dimers.
Manganese(II)-Assisted Synthesis
Manganese(II) acetate offers a greener alternative, enabling cyclization at ambient temperatures. A mixture of N-(4-methoxyphenyl)hydrazine-1-carbothioamide and aryl hydrazides in acetonitrile reacts over 12–24 hours, achieving yields of 65–75%. The Mn(II) ion facilitates electron transfer, promoting thioamide-to-oxadiazole conversion without requiring harsh oxidants.
Oxidative Cyclization Strategies
Iodine/Oxone® System
A one-pot oxidative protocol using iodine (5 mol%) and Oxone® (potassium peroxymonosulfate) in methanol efficiently converts N-(4-methoxyphenyl)acylthiosemicarbazides to oxadiazoles at room temperature. The reaction completes within 30 minutes, yielding 80–85% product. Mechanistically, iodine generates electrophilic iodonium species, while Oxone® acts as a terminal oxidant, enabling rapid desulfurization and cyclization.
Chloramine-T-Mediated Oxidation
Chloramine-T (N-chloro-p-toluenesulfonamide) serves as a mild oxidizing agent for semicarbazide derivatives. Refluxing 1-(4-methoxybenzylidene)semicarbazide with chloramine-T in ethanol generates the oxadiazole core via intermediate hydrazone formation, followed by oxidative ring closure. This method achieves 70–75% yields but requires careful pH control to avoid overoxidation.
Acid/Base-Catalyzed Routes
Potassium Hydrogen Sulfate (KHSO4) Catalysis
A patent-pending method employs KHSO4 to cyclize isonicotinoyl hydrazide and 4-methoxyphenyl isothiocyanate at room temperature. The catalyst promotes nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by intramolecular cyclization. This approach achieves 85% yield with minimal byproducts, making it industrially scalable.
Hydrochloric Acid-Mediated Cyclization
Traditional methods use concentrated HCl (12 M) to cyclize thiosemicarbazides under reflux. While effective (70–80% yields), the corrosive nature of HCl and prolonged reaction times (8–10 hours) limit its utility.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
Reaction Pathways
Cyclodesulfurization (e.g., Co(II)/Mn(II) methods) proceeds via thioamide → thiolactam → oxadiazole intermediates, confirmed by NMR and X-ray crystallography. Oxidative routes (iodine/Oxone®) involve thiocyanate → isothiocyanate → cyclization steps, with sulfonic acid byproducts.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (reflux) are critical for acid-mediated methods but exacerbate side reactions in oxidative systems.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity: Substituent Effects
Key analogs and their activities are summarized below:
- Methoxy vs. Chloro Substituents : The methoxy group in 4s enhances activity (GP = 62.62) compared to the chloro-substituted 4u (GP = 78.46), suggesting electron-donating groups improve cytotoxicity .
- Heteroaromatic vs. Phenyl Rings: Pyridinyl substituents (e.g., compound 118) exhibit nanomolar IC50 values (~1.5 µM), outperforming phenyl analogs in specific cancer models .
Structural and Crystallographic Insights
- Planarity and Binding: The non-planar conformation of N-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine (4n) (dihedral angles: 38.1°–39.7°) contrasts with the planar ATP-binding pocket of GSK-3β, where hydrogen bonding between the oxadiazol-2-amine moiety and Tyr134/Val135 is critical .
- Hydrogen Bonding: Molecular docking studies suggest that the 2-amino group and oxadiazole nitrogens form key interactions with enzyme targets, a feature conserved across analogs .
Therapeutic Diversification: Beyond Oncology
- SUMOylation Enhancement: N106 (N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) enhances SERCA2a SUMOylation, improving cardiac contractility in heart failure models. This highlights the scaffold’s versatility in targeting non-oncogenic pathways .
- Antimicrobial and Antimycobacterial Activity : 5-Aryl-2-thio-1,3,4-oxadiazoles (e.g., N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine) show efficacy against Mycobacterium tuberculosis, comparable to isoniazid .
Key Research Findings and Trends
Electron-Donating Groups Enhance Bioactivity : Methoxy and methyl groups improve anticancer and enzyme-modulating activities compared to electron-withdrawing substituents (e.g., chloro, nitro) .
Heteroaromatic Substitutions Boost Potency : Pyridinyl and benzothiazolyl derivatives exhibit superior target affinity, likely due to additional hydrogen bonding or π-π stacking .
Structural Flexibility vs. Rigidity: Non-planar analogs may reduce off-target interactions, while planar geometries optimize enzyme binding .
Biological Activity
N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 279.31 g/mol
- CAS Number : 5711-61-5
- Structure : The compound features a 1,3,4-oxadiazole ring substituted with a methoxyphenyl and phenyl group.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies evaluating the minimum inhibitory concentration (MIC) of various derivatives showed that compounds similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | E. coli |
| Compound A | 22 | S. aureus |
| Compound B | 10 | Fungi |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve the inhibition of key growth factors and enzymes involved in cancer progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that derivatives of oxadiazoles can significantly reduce inflammation markers in various models .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of oxadiazole derivatives found that N-(4-methoxyphenyl)-5-phenyl showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy group in enhancing biological activity.
- Cytotoxicity Assessment : In a comparative study of several oxadiazole derivatives, N-(4-methoxyphenyl)-5-phenyl was identified as one of the most effective compounds against multiple cancer cell lines with an IC50 value lower than many known chemotherapeutics .
Q & A
Q. What are the common synthetic routes for N-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via cyclization reactions. A Co(II)-catalyzed approach using cobalt(II) acetate under reflux conditions achieves cyclodesulfurization of isonicotinoyl-N-phenylhydrazine, yielding the oxadiazole core. Optimized conditions (e.g., solvent: ethanol, temperature: 80°C, reaction time: 6–8 hours) improve yields to ~75% . Alternative routes involve POCl₃-mediated cyclization of substituted hydrazides at 120°C .
- Key Factors : Catalyst choice (e.g., Co(II) vs. POCl₃), solvent polarity, and temperature critically affect reaction efficiency. Ultrasound-assisted synthesis (e.g., 40 kHz, 50°C) reduces reaction time by 60% compared to conventional methods .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, Bruker Kappa Apex-II CCD) resolves the non-planar geometry, with dihedral angles between aromatic rings (e.g., 38.1° for phenyl vs. oxadiazole planes). SHELXL refines anisotropic displacement parameters, while WinGX and ORTEP visualize packing interactions .
- Data Interpretation : Monoclinic symmetry (space group C2/c) with unit cell parameters a = 20.5406 Å, b = 13.7457 Å, c = 10.5650 Å is reported for derivatives .
Advanced Research Questions
Q. How do structural modifications at the phenyl or methoxyphenyl groups affect anticancer activity, and what methodological approaches validate these effects?
- Methodology : Substituents like hydroxyl or methyl groups on the phenyl ring alter bioactivity. For example:
| Substituent | Cell Line (GP Value) | Reference |
|---|---|---|
| 4-Methoxyphenyl | MDA-MB-435 (GP = 15.43) | |
| 4-Hydroxyphenyl | MDA-MB-435 (GP = 46.82) | |
| 2,4-Dimethylphenyl | HCT-15 (GP = 39.77) |
- Validation : NCI protocol screens (one-dose assay at 10 µM) quantify growth percent (GP). Lower GP indicates higher cytotoxicity. SAR studies correlate electron-donating groups (e.g., -OCH₃) with enhanced activity against melanoma and leukemia .
Q. What analytical techniques are employed to resolve contradictions in bioactivity data across different studies?
- Methodology : Discrepancies arise from assay protocols (e.g., NCI vs. MTT) or cell line variability. For example:
- Compound 4s (NCI protocol) shows GP = 62.6 for T-47D breast cancer , while structurally similar analogs in independent studies report lower activity due to differences in incubation time (48 vs. 72 hours) .
Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?
- Methodology : Docking studies (AutoDock Vina) predict binding affinities to targets like tubulin or carbonic anhydrase. For example, oxadiazole derivatives exhibit hydrogen bonding with Thr179 and hydrophobic interactions with Val135 in tubulin’s active site (ΔG = −9.2 kcal/mol) .
- Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.89), supporting inhibition mechanisms. MD simulations (100 ns) assess complex stability .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
